N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzothiazole ring, a sulfonamide group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the sulfonamide group, and finally the attachment of the pyrazole moiety. Common reagents used in these steps include thionyl chloride, sulfonyl chlorides, and various amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide could be explored for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothiazole derivatives, sulfonamides, and pyrazole-containing molecules. Examples include:
- Benzothiazole-2-sulfonamide
- N-butyl-N-ethylsulfonamide
- 3,5-dimethyl-1H-pyrazole derivatives
Uniqueness
What sets N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1170556-76-9 |
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Molecular Formula |
C27H33N5O3S2 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C27H33N5O3S2/c1-5-7-16-30(6-2)37(34,35)23-14-12-22(13-15-23)26(33)31(17-18-32-21(4)19-20(3)29-32)27-28-24-10-8-9-11-25(24)36-27/h8-15,19H,5-7,16-18H2,1-4H3 |
InChI Key |
HYIAIOOKVAAXLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2C(=CC(=N2)C)C)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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